molecular formula C20H20ClN3OS B2527650 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897479-85-5

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2527650
CAS No.: 897479-85-5
M. Wt: 385.91
InChI Key: LCUOTEVHKNAUKT-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to act as dopamine and serotonin antagonists . This suggests that 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one may interact with dopamine and serotonin receptors in the brain.

Molecular Mechanism

Benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may exert its effects at the molecular level through similar interactions.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.

    Phenylpropanone Attachment: The final step involves the attachment of the phenylpropanone moiety through a nucleophilic substitution reaction, often using a phenylpropanone derivative and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one include:

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOTEVHKNAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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